N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline is a complex organic compound with a unique structure that includes a nitro group, a pyrrolidine ring, and a dimethoxyphenyl group
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Dimethoxyphenyl Ethylamine: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene, followed by reduction to yield 3,4-dimethoxyphenylethylamine.
Nitration: The amine group of 3,4-dimethoxyphenylethylamine can be nitrated using a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group.
Pyrrolidine Substitution: The final step involves the substitution of the nitro group with a pyrrolidine ring, which can be achieved through nucleophilic substitution reactions under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents can be replaced by nucleophiles such as amines, thiols, or halides under suitable conditions.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the pyrrolidine ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline include:
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound shares the dimethoxyphenyl group but differs in the presence of an acetamide group instead of a nitro group and pyrrolidine ring.
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: This compound has a similar ethyl-dimethoxyphenyl structure but includes a thieno-pyrimidine ring system.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-pyrrolidin-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-19-8-5-15(13-20(19)27-2)9-10-21-17-14-16(22-11-3-4-12-22)6-7-18(17)23(24)25/h5-8,13-14,21H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTAFKARPWNUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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